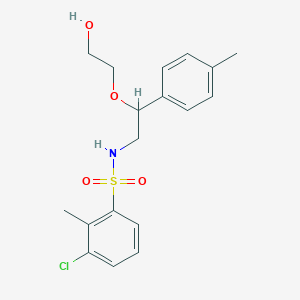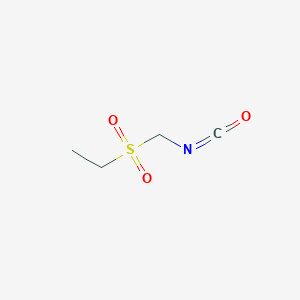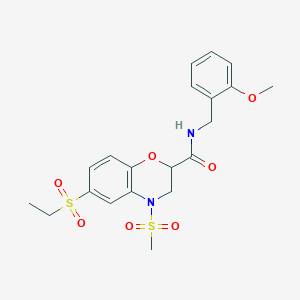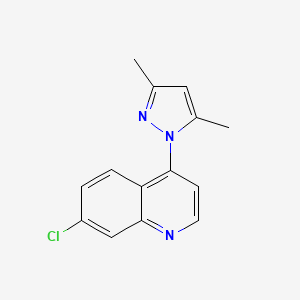![molecular formula C13H13F3O2 B2558492 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 1358805-28-3](/img/structure/B2558492.png)
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is a chemical compound with the CAS Number: 1358805-32-9 . It is also known as TFAA. It is a versatile material used in scientific research. Its unique structure enables it to be employed in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Molecular Structure Analysis
The molecular weight of “2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is 258.24 . The InChI Code is 1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is in oil form . and is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of compounds structurally related to 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid provides insights into the broader chemical applications of similar compounds. For example, the study of the dimerization of 3,4-disubstituted cinnamic acids and esters reveals the formation of complex structures upon treatment with trifluoroacetic acid, highlighting the potential for creating novel compounds through cyclodimerization processes (Al-Farhan, Keehn, & Stevenson, 1992). Similarly, the oxy functionalization and CH activation studies of cyclometalated Iridium(III) complexes with trifluoroacetic acid demonstrate the versatility of these processes in synthetic chemistry, suggesting applications in the development of catalysts and functional materials (Young, Mironov, & Periana, 2007).
Pharmacological Profiles
Although excluding direct drug use and dosage information, understanding the pharmacological profiles of structurally similar compounds aids in discerning the scientific landscape around 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid. Research on new pyrrolizine derivatives, for example, illustrates dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, providing a foundation for developing anti-inflammatory and analgesic agents (Laufer, Tries, Augustin, & Dannhardt, 1994).
Anticancer and Antimicrobial Studies
Studies on the synthesis, characterization, and biological activities of metal complexes with amino acid derivatives, such as the work on sodium, potassium, and lithium complexes of phenanthroline and diclofenac, open avenues for exploring anticancer and antimicrobial applications. These complexes have shown promising results against lung and oral cancer cell lines, as well as significant antibacterial potential, suggesting that structurally related compounds could be investigated for similar biological activities (Shah et al., 2019).
Materials Science and Molecular Structure
Investigations into the molecular and electronic structures of compounds bearing cyclobutyl moieties, such as the experimental and theoretical study of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, contribute to our understanding of their potential applications in materials science. These studies provide valuable information on the structural determinants of molecular stability and reactivity, which could inform the design of novel materials with specific electronic properties (Demir et al., 2012).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of accidental exposure, it is advised to remove the person to fresh air, rinse skin with water, rinse eyes cautiously with water, and seek medical advice if symptoms persist .
properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)12(5-2-6-12)8-11(17)18/h1,3-4,7H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRLLAYLTYKHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

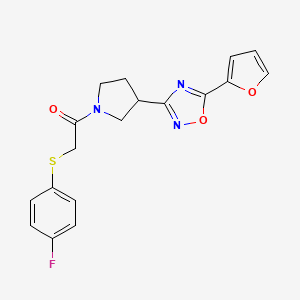
![5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B2558411.png)
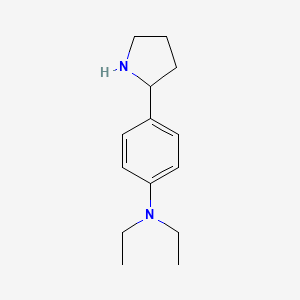
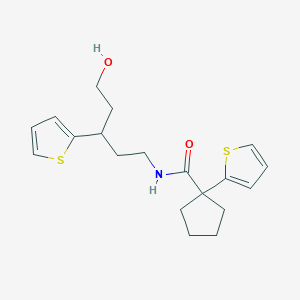
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
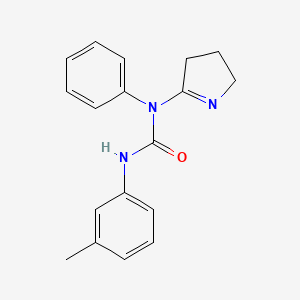
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)
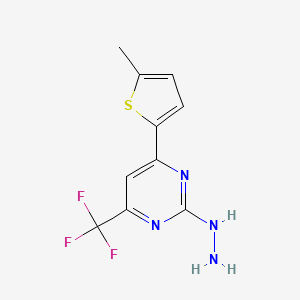
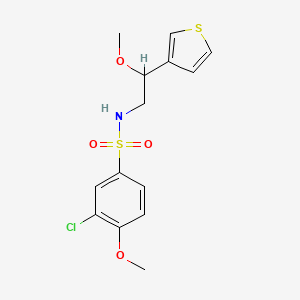
![N-(4-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2558427.png)
